3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde
Description
3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde is a halogenated pyrrole derivative featuring two aldehyde groups at positions 2 and 4, a phenyl substituent at position 1, and chlorine atoms at positions 3 and 3. This compound is synthesized via nucleophilic substitution reactions, as demonstrated by its preparation from 3,5-dichloropyrrole-2,4-dicarbaldehyde and alkynyl halides under reflux conditions in acetonitrile . Its structural identity is confirmed by $ ^1H $ and $ ^{13}C $ NMR spectroscopy, with characteristic aldehyde proton signals at δ 9.98 and 9.83 ppm . The compound’s molecular formula is $ \text{C}{16}\text{H}{10}\text{Cl}2\text{NO}2 $, with a molecular weight of 320.02 g/mol .
Properties
IUPAC Name |
3,5-dichloro-1-phenylpyrrole-2,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-11-9(6-16)12(14)15(10(11)7-17)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGNFOWIHNHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=C2Cl)C=O)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214472 | |
| Record name | 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497058-01-2 | |
| Record name | 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497058-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde typically involves the reaction of 3,5-dichloro-1-phenylpyrrole with formylating agents under controlled conditions. One common method includes the Vilsmeier-Haack reaction, where the starting material is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarboxylic acid.
Reduction: 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde serves as a versatile building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for various synthetic modifications:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of aldehydes to carboxylic acids | Potassium permanganate |
| Reduction | Reduction of aldehydes to alcohols | Sodium borohydride |
| Substitution | Chlorine substitution with other functional groups | Sodium methoxide |
Biology
In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. The aldehyde groups are reactive towards nucleophilic sites on proteins, which can lead to covalent modifications that alter protein function.
Medicine
This compound is being explored as a lead compound for developing new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug design focused on enzyme inhibition or targeting specific cellular pathways.
Case Study 1: Antimicrobial Screening
A study conducted on derivatives of this compound demonstrated promising results in inhibiting bacterial growth. The compounds were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
Case Study 2: Anticancer Activity
In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial function, leading to programmed cell death.
Mechanism of Action
The mechanism of action of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is crucial for its potential biological activities, such as enzyme inhibition or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde with analogous pyrrole derivatives, focusing on structural variations, physicochemical properties, and applications.
Substituent Effects: Chlorine vs. Other Functional Groups
a. 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid (CAS 5434-29-7)
- Structure : Methyl groups replace chlorine atoms at positions 3 and 5, and carboxylic acid groups replace aldehydes.
- Molecular Weight : 183.16 g/mol .
- Key Differences : The absence of halogens reduces electrophilicity, while carboxylic acid groups enhance solubility in polar solvents. This compound is primarily used in coordination chemistry due to its chelating properties .
b. 2,5-Diazido-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde
- Structure : Diazido groups at positions 2 and 5, a methylphenyl substituent at position 1.
- Molecular Weight : 295 g/mol; Melting Point: 48–50°C .
- Key Differences : The diazido groups introduce explosive reactivity, limiting its practical applications compared to the thermally stable chloro derivative .
Halogenated Analogues
a. 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)
- Structure : Fluorophenyl and dichloro substituents; dione groups replace aldehydes.
b. 3,5-Dichloro-1-(5-(4-chlorophenyl)pent-4-ynyl)pyrrole-2,4-dicarbaldehyde
Aldehyde vs. Sulfonyl/Carboxylate Derivatives
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. NMR Spectral Comparison (Aldehyde Protons)
| Compound | $ ^1H $ NMR (Aldehyde δ, ppm) | $ ^{13}C $ NMR (Aldehyde δ, ppm) |
|---|---|---|
| 3,5-Dichloro-1-phenyl derivative | 9.98, 9.83 | 182.2, 177.4 |
| 3,5-Dichloro-1-(4-chlorophenyl) derivative | 9.93, 9.82 | 182.2, 177.3 |
Biological Activity
3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (DCPD) is a heterocyclic compound with significant potential in biological applications. Its structure features two aldehyde groups and two chlorine substitutions on a pyrrole ring, which contribute to its reactivity and biological properties. This article explores the synthesis, biological activities, and potential applications of DCPD based on diverse research findings.
- Molecular Formula : C₁₂H₇Cl₂NO₂
- Molecular Weight : 268.1 g/mol
- CAS Number : 497058-01-2
Synthesis Methods
DCPD is typically synthesized through the Vilsmeier-Haack reaction, where 3,5-dichloro-1-phenylpyrrole reacts with formylating agents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde groups at positions 2 and 4 of the pyrrole ring .
Antimicrobial Activity
Research indicates that DCPD exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, DCPD demonstrated significant inhibitory effects. For instance, its activity was evaluated against Gram-positive and Gram-negative bacteria using the broth microdilution method, showing promising results comparable to established antibiotics .
Anticancer Properties
Several studies have investigated the anticancer potential of DCPD. The compound's mechanism appears to involve interaction with key molecular targets in cancer cells. For example, it has been shown to inhibit the growth of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways. This effect is likely mediated by the compound's ability to form covalent bonds with nucleophilic sites on proteins, leading to disruption of cellular functions .
Enzyme Inhibition
DCPD has also been studied for its potential as an enzyme inhibitor. Its aldehyde groups can react with amino acid residues in active sites of enzymes, thereby inhibiting their catalytic activity. This property makes DCPD a candidate for further development as a therapeutic agent targeting various enzymatic pathways involved in disease processes .
Case Studies
-
Antimicrobial Efficacy :
- A study assessed DCPD against Staphylococcus aureus and Escherichia coli , revealing minimum inhibitory concentrations (MICs) that suggest its viability as an antimicrobial agent.
-
Cancer Cell Line Studies :
- In vitro studies involving human cancer cell lines showed that DCPD significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug candidate.
- Enzyme Interaction Studies :
The biological activity of DCPD can be attributed to its structural features:
- Aldehyde Groups : These groups allow for nucleophilic attack by cellular components, leading to modifications that can disrupt normal cellular processes.
- Chlorine Substituents : The presence of chlorine enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with intracellular targets.
Q & A
Q. What are the optimal synthetic pathways for 3,5-dichloro-1-phenyl-1H-pyrrol-2,4-dicarbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclization reactions using substituted aldehydes and amines. For example, 3,5-dichlorobenzaldehyde (2.5 mmol) reacts under reflux conditions in methanol, followed by recrystallization to achieve a yield of ~18% . Key variables include solvent choice (e.g., methanol for solubility), temperature (reflux vs. room temperature), and stoichiometric ratios. Low yields may arise from incomplete cyclization, necessitating extended heating or catalyst screening.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Characterization should combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm aromatic proton environments (e.g., 1H NMR for phenyl groups) and chlorine substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., observed m/z 420.0893 vs. calculated 420.0691 for related derivatives) .
- Melting Point Analysis : Compare experimental values (e.g., 245–247°C) with literature data to assess crystallinity and purity .
Q. What purification strategies are effective for removing by-products in the synthesis of this compound?
Methodological Answer: Recrystallization in methanol or ethanol is common, but solvent polarity must balance solubility and selectivity. For stubborn impurities, column chromatography using silica gel with gradients of ethyl acetate/hexane can isolate the target compound. Precipitation via ice quenching (as in ) may also separate polar by-products.
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of 3,5-dichloro-1-phenyl-1H-pyrrol-2,4-dicarbaldehyde in novel reactions?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates. For instance, ICReDD’s workflow combines reaction path searches with experimental validation to optimize conditions (e.g., predicting aldol condensation sites) . Software like COMSOL Multiphysics can simulate reaction kinetics, while AI-driven tools automate parameter adjustments .
Q. What experimental design frameworks address contradictions in reported synthetic yields or by-product profiles?
Methodological Answer: Factorial design (e.g., 2^k factorial experiments) systematically tests variables (temperature, solvent, catalyst). For example, varying dichlorobenzaldehyde equivalents and heating duration can resolve discrepancies between low-yield (18% in ) and higher-yield syntheses. ANOVA analysis identifies statistically significant factors .
Q. How do steric and electronic effects of the 3,5-dichloro and phenyl substituents influence the compound’s reactivity in multi-step syntheses?
Methodological Answer: Electron-withdrawing chloro groups deactivate the pyrrole ring, directing electrophilic substitutions to less hindered positions. Computational electron density maps (via Gaussian or ORCA) quantify these effects. Experimentally, competitive reactions with nitrobenzaldehyde derivatives (as in ) can benchmark substituent effects on cyclization rates.
Q. What strategies mitigate degradation or instability during storage or catalytic applications?
Methodological Answer: Stability studies under varying humidity, temperature, and light exposure identify degradation pathways (e.g., hydrolysis of aldehyde groups). Encapsulation in MOFs or silica matrices can protect reactive sites . Accelerated aging tests (40°C/75% RH for 4 weeks) paired with HPLC monitoring validate storage protocols.
Data Analysis & Contradiction Resolution
Q. How should researchers reconcile conflicting spectroscopic data (e.g., NMR shifts) across studies?
Methodological Answer: Cross-validate with independent techniques (e.g., X-ray crystallography for unambiguous structure determination). For NMR, deuterated solvent effects and concentration-dependent aggregation (common in aromatic systems) must be controlled. Database comparisons (e.g., PubChem, Reaxys) contextualize shifts against analogs .
Q. What role do heterogeneous vs. homogeneous catalysts play in modifying reaction outcomes for this compound?
Methodological Answer: Heterogeneous catalysts (e.g., Pd/C) may reduce side reactions in hydrogenation steps, while homogeneous catalysts (e.g., organocatalysts) enhance enantioselectivity in asymmetric syntheses. Kinetic profiling (via in situ IR or GC-MS) quantifies turnover rates and selectivity .
Theoretical & Computational Integration
Q. How can machine learning models optimize reaction conditions for derivatives of this compound?
Methodological Answer: Train models on datasets of reaction parameters (solvent, temperature, catalyst loading) and outcomes (yield, purity). Tools like ChemOS or DeepReChem automate hyperparameter tuning, while feedback loops between simulations and experiments refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
